Anti-inflammatory Potency of Colchicine, 1-demethyl- vs. 2-Demethylcolchicine in a Carrageenin-Induced Edema Model
Colchicine, 1-demethyl- retains potent anti-inflammatory activity comparable to the parent compound, colchicine, while the closely related 2-demethylcolchicine exhibits significantly reduced efficacy. This demonstrates that the C2 methoxy group, but not the C1 methoxy group, is essential for this activity [1].
| Evidence Dimension | Inhibition of Carrageenin-Induced Footpad Edema in Rats |
|---|---|
| Target Compound Data | Marked Inhibition |
| Comparator Or Baseline | 2-Demethylcolchicine: Much Less Active |
| Quantified Difference | Qualitative difference (Marked vs. Much Less) |
| Conditions | In vivo rat model; measurements at 3 and 5 hours post carrageenin injection |
Why This Matters
For research focused on anti-inflammatory mechanisms, this data confirms that Colchicine, 1-demethyl- is a viable tool that preserves the activity of the parent compound, unlike 2-demethylcolchicine, ensuring experimental relevance when investigating SAR related to the tropolone ring.
- [1] Sugio, K., Maruyama, M., Tsurufuji, S., Sharma, P. N., & Brossi, A. (1987). Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners. Life Sciences, 40(1), 35-39. View Source
